molecular formula C13H15BrO2 B12341711 (E)-tert-butyl 3-(4-bromophenyl)acrylate

(E)-tert-butyl 3-(4-bromophenyl)acrylate

Cat. No.: B12341711
M. Wt: 283.16 g/mol
InChI Key: FFPDSVNJARXKCJ-RMKNXTFCSA-N
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Description

trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester: is a chemical compound with the molecular formula C13H15BrO2 and a molecular weight of 283.17 g/mol . . This compound is characterized by its unique structure, which includes a bromophenyl group attached to an acrylic acid ester.

Preparation Methods

Comparison with Similar Compounds

trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester: can be compared with similar compounds such as:

  • trans-3-(4-Chlorophenyl)acrylic acid tert-butyl ester
  • trans-3-(4-Fluorophenyl)acrylic acid tert-butyl ester
  • trans-3-(4-Methylphenyl)acrylic acid tert-butyl ester

These compounds share similar structures but differ in the substituent on the phenyl ring, which can influence their chemical reactivity and applications . The presence of different substituents can lead to variations in their physical and chemical properties, making each compound unique in its own right .

Biological Activity

(E)-tert-butyl 3-(4-bromophenyl)acrylate is an organic compound with the molecular formula C13_{13}H15_{15}BrO2_2 and a molecular weight of approximately 283.17 g/mol. This compound has garnered attention in synthetic organic chemistry and biological research due to its unique structural features and potential applications.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group attached to an acrylate structure, with a bromophenyl substituent at the 3-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various synthetic pathways. Its E-isomer configuration is crucial for its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in cancer research:

  • Antiproliferative Effects : Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant antiproliferative activity in MCF-7 breast cancer cells, with IC50_{50} values ranging from 10 to 33 nM .
  • Tubulin Destabilization : The compound's mechanism of action may involve binding to tubulin, leading to destabilization and inhibition of microtubule polymerization. This property is shared with other colchicine-binding site inhibitors, which are known to disrupt mitotic processes in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives of this compound can arrest cells in the G2/M phase of the cell cycle, triggering apoptosis through microtubule disruption .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving reactive intermediates. For example, a notable synthetic route involves the use of sodium hydride and tert-butyldimethylphosphonoacetate under controlled temperature conditions .

Case Studies

  • Antiproliferative Activity : In a comparative study involving various analogues, this compound was evaluated alongside other brominated compounds. The results indicated that compounds with similar structural motifs exhibited enhanced antiproliferative effects against triple-negative breast cancer cell lines, suggesting a promising avenue for further development .
  • Mechanistic Insights : A detailed investigation into the interaction between this compound and tubulin revealed that the compound effectively inhibits tubulin assembly in vitro. This inhibition was quantified using polymerization assays, demonstrating significant reductions in microtubule formation upon treatment with the compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesAntiproliferative Activity (IC50_{50})Unique Aspects
Ethyl 3-(4-bromophenyl)acrylateEthyl group instead of tert-butylHigher IC50_{50} values observedLower steric hindrance
Methyl 3-(4-bromophenyl)acrylateMethyl group instead of tert-butylMore volatile and easier to handlePotentially less effective
tert-Butyl 3-(4-chlorophenyl)acrylateChlorine instead of bromineVaries based on electronic propertiesDifferent reactivity patterns

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

tert-butyl (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+

InChI Key

FFPDSVNJARXKCJ-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br

Origin of Product

United States

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